molecular formula C17H21N3O4S2 B2675848 2-methoxy-N-(4-methylthiazol-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide CAS No. 941494-54-8

2-methoxy-N-(4-methylthiazol-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2675848
CAS RN: 941494-54-8
M. Wt: 395.49
InChI Key: YRDDVJXJKPAEEZ-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methylthiazol-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide, also known as MTSPB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Biological Activities

  • A study discussed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential for further therapeutic exploration (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Research on benzamide derivatives explored their role as serotonin 4 (5-HT4) receptor agonists, suggesting their utility in enhancing gastrointestinal motility. The study underscores the pharmacological profiles of these compounds for potential applications in gastrointestinal disorders (S. Sonda, Toshio Kawahara, T. Murozono, et al., 2003).

Antimicrobial and Antioxidant Properties

  • The antimicrobial activity of new pyridine derivatives was evaluated, demonstrating variable and modest activity against bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Pharmacological Characterization

  • A novel κ-opioid receptor (KOR) antagonist, demonstrating high affinity and selectivity for KORs, was characterized for its potential in treating depression and addiction disorders. The study provides insights into the therapeutic applications of such compounds in neuropsychiatric conditions (S. Grimwood, Y. Lu, Anne W. Schmidt, et al., 2011).

properties

IUPAC Name

2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-12-11-25-17(18-12)19-16(21)14-10-13(6-7-15(14)24-2)26(22,23)20-8-4-3-5-9-20/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDDVJXJKPAEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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